molecular formula C21H28N4OS B2996866 2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzothiazole CAS No. 2415553-86-3

2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzothiazole

Cat. No. B2996866
CAS RN: 2415553-86-3
M. Wt: 384.54
InChI Key: MWXFFDZGBJXCCI-UHFFFAOYSA-N
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Description

2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzothiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzothiazole has been extensively studied for its potential applications in the field of medicine. The compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, the compound has been shown to exhibit anti-inflammatory and analgesic effects.

Mechanism Of Action

The mechanism of action of 2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzothiazole is not fully understood. However, it is believed that the compound exerts its anticancer activity by inhibiting the activity of enzymes that are involved in the growth and division of cancer cells. The compound may also induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to inhibit the activity of enzymes that are involved in the formation of amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzothiazole has been shown to exhibit a variety of biochemical and physiological effects. The compound has been shown to exhibit anti-inflammatory and analgesic effects, which may be useful in the treatment of pain and inflammation. Additionally, the compound has been shown to exhibit neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of 2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzothiazole is its potential use as a lead compound for the development of new drugs. The compound has been shown to exhibit anticancer and neuroprotective activity, which may be useful in the development of new drugs for the treatment of cancer and neurodegenerative disorders. However, one of the limitations of the compound is its low yield in the synthesis process, which may make it difficult to produce large quantities of the compound for use in lab experiments.

Future Directions

There are several future directions for the study of 2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzothiazole. One direction is the development of new drugs based on the compound for the treatment of cancer and neurodegenerative disorders. Another direction is the study of the mechanism of action of the compound, which may lead to a better understanding of its biochemical and physiological effects. Additionally, the compound may be studied for its potential use in the treatment of other diseases and conditions.

Synthesis Methods

The synthesis of 2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzothiazole involves the reaction of 4-(4-Methylpiperazin-1-yl)but-2-yn-1-ol with 2-chloro-1,3-benzothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The yield of the reaction is typically around 50%.

properties

IUPAC Name

2-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4OS/c1-23-13-15-24(16-14-23)10-4-5-17-26-18-8-11-25(12-9-18)21-22-19-6-2-3-7-20(19)27-21/h2-3,6-7,18H,8-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXFFDZGBJXCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzothiazole

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